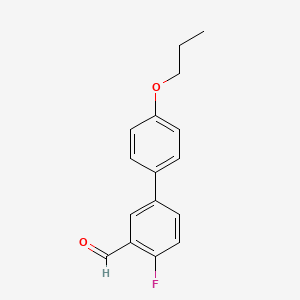

2-Fluoro-5-(4-propoxyphenyl)benzaldehyde

Descripción

2-Fluoro-5-(4-propoxyphenyl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a fluoro substituent at the 2-position and a 4-propoxyphenyl group at the 5-position of the benzene ring. The propoxyphenyl moiety introduces an ether-linked phenyl group, enhancing lipophilicity compared to smaller substituents like methoxy or halogens.

Propiedades

Fórmula molecular |

C16H15FO2 |

|---|---|

Peso molecular |

258.29 g/mol |

Nombre IUPAC |

2-fluoro-5-(4-propoxyphenyl)benzaldehyde |

InChI |

InChI=1S/C16H15FO2/c1-2-9-19-15-6-3-12(4-7-15)13-5-8-16(17)14(10-13)11-18/h3-8,10-11H,2,9H2,1H3 |

Clave InChI |

YQKCRUZDMJWHTP-UHFFFAOYSA-N |

SMILES canónico |

CCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Physicochemical Properties

The electronic and solubility profiles of benzaldehyde derivatives are heavily influenced by substituents. Key comparisons include:

2-Fluoro-5-(trifluoromethoxy)benzaldehyde (C8H4F4O2)

- Substituents : Fluoro (2-position), trifluoromethoxy (5-position).

- Properties : The trifluoromethoxy group is strongly electron-withdrawing, reducing electron density at the aldehyde group and increasing reactivity toward nucleophilic additions. It exhibits slight water solubility and air sensitivity .

- Applications : Used in organic synthesis and as a pharmaceutical intermediate due to its stability and reactivity .

2-Fluoro-5-iodo-benzaldehyde (C7H4FIO)

- Substituents : Fluoro (2-position), iodo (5-position).

- Higher molecular weight (262.01 g/mol) compared to propoxyphenyl derivatives .

2-Fluoro-5-methoxybenzaldehyde (C8H7FO2)

- Substituents : Fluoro (2-position), methoxy (5-position).

- Properties : Methoxy is moderately electron-donating, increasing electron density at the aldehyde. Lower lipophilicity than propoxyphenyl analogs, impacting membrane permeability .

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (C14H17BFO3)

- Substituents : Fluoro (2-position), boronate ester (5-position).

- Properties : The boronate group enables participation in Suzuki-Miyaura couplings, a key feature absent in the target compound. High synthetic utility for constructing biaryl systems .

NorA Efflux Pump Inhibition

While 2-(4-propoxyphenyl)quinoline derivatives (e.g., compounds 25f, 28f) demonstrated >65% inhibition of ethidium bromide efflux in S. aureus SA-1199B, their quinoline core differs from benzaldehyde . However, the shared 4-propoxyphenyl group suggests that this substituent may enhance interactions with efflux pump targets, warranting further study in benzaldehyde-based analogs.

Metabolic Stability

Fluorine at the 2-position likely improves metabolic stability by blocking oxidation sites. The propoxyphenyl group’s ether linkage, however, may be susceptible to oxidative cleavage compared to more stable groups like trifluoromethoxy .

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.